![molecular formula C25H20N2O4S2 B12150255 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12150255.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Description
Introduction to (4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Structural Overview and IUPAC Nomenclature
The IUPAC name systematically describes the compound’s architecture:
- Pyrrolidine-2,3-dione core : A five-membered nitrogenous ring with ketone groups at positions 2 and 3.
- 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl) : A benzothiazole substituent at position 1 of the pyrrolidine, featuring methyl groups at the 4- and 6-positions of its benzene ring.
- 4-[Hydroxy(thiophen-2-yl)methylidene] : A conjugated enol system at position 4, where a hydroxylated thiophen-2-ylmethylidene group introduces planar rigidity.
- 5-(4-Methoxyphenyl) : A para-methoxyphenyl ring at position 5, providing hydrophobic bulk and potential for π-π interactions.
The stereoelectronic profile arises from the interplay of electron-withdrawing (diketone, benzothiazole) and electron-donating (methoxy, thiophene) groups. X-ray crystallography of analogous compounds confirms a distorted envelope conformation for the pyrrolidine ring, with the benzothiazole and methoxyphenyl groups occupying pseudo-axial positions.
Historical Context of Pyrrolidine-2,3-dione Derivatives in Medicinal Chemistry
Pyrrolidine-2,3-diones have evolved from synthetic curiosities to privileged scaffolds in drug discovery. Early work focused on their reactivity as dienophiles in Diels-Alder reactions, but the discovery of natural products like the migrastatins (macrocyclic pyrrolidinones with antitumor activity) spurred pharmacological interest. Modern derivatives exploit the diketone’s ability to:
- Chelate metal ions in enzyme active sites
- Participate in hydrogen-bonding networks
- Stabilize transition states through conjugation
The introduction of aryl substituents at positions 1 and 5, as seen in the target compound, enhances binding to hydrophobic protein pockets while maintaining metabolic stability. Recent advances include the development of 4-alkylidenepyrrolidine-2,3-diones as irreversible inhibitors of cysteine proteases through Michael addition mechanisms.
Significance of Benzothiazole and Thiophene Moieties in Bioactive Compounds
Benzothiazole Contributions
The 4,6-dimethyl-1,3-benzothiazol-2-yl group confers:
- Enhanced membrane permeability via lipophilic aromatic stacking
- DNA intercalation potential through planar fused-ring geometry
- Tyrosine kinase modulation by mimicking ATP’s adenine motif
Clinical benzothiazoles like Frentizole (immunosuppressant) and Dimazole (antifungal) validate this moiety’s versatility. Structure-activity relationship (SAR) studies show that dimethylation at the 4- and 6-positions optimizes steric complementarity with hydrophobic enzyme subsites while avoiding P-glycoprotein-mediated efflux.
Thiophene Interactions
The hydroxy(thiophen-2-yl)methylidene substituent contributes:
- Redox activity via the sulfur atom’s lone pairs
- Conformational constraint from the rigidified enol-thiophene system
- GPCR modulation through bioisosteric replacement of phenolic groups
Thiophene-containing drugs like Ticagrelor (antiplatelet) and Sertaconazole (antifungal) demonstrate this heterocycle’s clinical utility. Quantum mechanical calculations reveal that the thiophene’s electron-rich nature facilitates charge-transfer interactions with aromatic residues in target proteins.
Structural Feature | Pharmacological Role | Example Drugs |
---|---|---|
Benzothiazole | Kinase inhibition, DNA interaction | Frentizole, Dimazole |
Thiophene | GPCR modulation, redox cycling | Ticagrelor, Sertaconazole |
Properties
Molecular Formula |
C25H20N2O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S2/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-6-8-16(31-3)9-7-15)19(23(29)24(27)30)22(28)17-5-4-10-32-17/h4-12,21,29H,1-3H3 |
InChI Key |
UZQNLSRBZYNHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach
The synthesis of this compound often employs a three-component condensation reaction involving:
-
4,6-Dimethyl-1,3-benzothiazol-2-amine (benzothiazole precursor)
-
5-(4-Methoxyphenyl)pyrrolidine-2,3-dione (pyrrolidine core)
-
Thiophene-2-carbaldehyde (thiophene component)
Reaction Mechanism :
The benzothiazole moiety reacts with the pyrrolidine core via nucleophilic substitution, while the thiophene aldehyde undergoes a Claisen-Schmidt condensation to form the hydroxy(methylidene) bridge. The reaction is typically catalyzed by sodium acetate or p-toluenesulfonic acid under reflux in ethanol or acetonitrile .
Key Steps :
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Condensation | Thiophene-2-carbaldehyde, pyrrolidine-2,3-dione, NaOH/EtOH, reflux | Formation of methylidene intermediate |
2 | Cyclization | Benzothiazole precursor, triethylamine, acetone | Coupling with pyrrolidine core |
3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | Isolation of final product |
Yield : Reported yields range from 60–75% depending on catalyst efficiency and solvent polarity .
Claisen-Schmidt Condensation with L-Proline-Based Deep Eutectic Solvent (DES)
This method leverages green chemistry principles to enhance reaction efficiency.
Procedure :
-
Thiophene-2-carbaldehyde reacts with 5-(4-methoxyphenyl)pyrrolidine-2,3-dione in a L-proline/urea DES solvent system.
-
The reaction proceeds at 80°C for 4–6 hours under mild acidic conditions (pH 4–5).
-
The product is precipitated using cold water and purified via recrystallization .
Advantages :
-
High stereoselectivity (E-configuration favored due to steric hindrance).
-
Reduced solvent usage (DES replaces traditional polar aprotic solvents).
Optimized Conditions :
Parameter | Value |
---|---|
Catalyst | L-Proline (10 mol%) |
Solvent | L-Proline/urea (1:2 molar ratio) |
Temperature | 80°C |
Yield | 78% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields.
Protocol :
-
Mixing : Thiophene-2-carbaldehyde, pyrrolidine core, and p-toluenesulfonic acid in a sealed vial.
-
Workup : Neutralization with NaHCO₃ , extraction with EtOAc , and chromatography.
Comparative Data :
Method | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Conventional | 6–8 | 65 | 95 |
Microwave | 0.5 | 72 | 98 |
Hydrazone Intermediate Route
This method involves forming a hydrazone intermediate, which is then cyclized.
Steps :
-
Hydrazone Formation : React 5-(4-methoxyphenyl)pyrrolidine-2,3-dione with hydrazine hydrate in ethanol to form a hydrazone intermediate .
-
Condensation : Treat the intermediate with thiophene-2-carbaldehyde and the benzothiazole precursor under reflux in DMF .
-
Cyclization : Achieved via acid catalysis (e.g., HCl) to form the final pyrrolidine ring .
Critical Factors :
-
Acid Strength : Strong acids (HCl) favor cyclization over side reactions.
-
Temperature : Optimal at 100–120°C to prevent decomposition .
Solid-Phase Synthesis
This method is less common but offers advantages in purity control .
Procedure :
-
Resin Loading : Attach the pyrrolidine core to a Wang resin via a benzyl ester linker .
-
Condensation : Perform sequential reactions with thiophene aldehyde and benzothiazole precursor under microwave irradiation .
-
Cleavage : Release the product using trifluoroacetic acid (TFA) .
Limitations :
Analytical Characterization
Post-synthesis characterization is vital to confirm structure and purity.
Techniques :
Method | Key Data | Source |
---|---|---|
¹H NMR | δ 8.07 ppm (vinylic H, E-config) | |
IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | |
HRMS | m/z 524.152 (C₂₉H₂₄N₄O₄S, [M+H]⁺) |
Challenges and Solutions
Challenge | Solution |
---|---|
Low Yield | Optimize catalyst loading (e.g., 15% p-TSA vs. 10%) |
Stereocontrol | Use DES solvent to stabilize E-configuration |
Side Reactions | Reduce reaction time (microwave vs. conventional) |
Comparative Synthesis Routes
Method | Catalyst | Solvent | Time | Yield | Purity |
---|---|---|---|---|---|
Conventional | NaOH/EtOH | EtOH | 6–8 h | 65% | 95% |
DES | L-Proline | L-Proline/urea | 4–6 h | 78% | 98% |
Microwave | p-TSA | EtOAc | 0.5 h | 72% | 98% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly for its potential to interact with specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
What sets (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure features a pyrrolidine core along with various functional groups that enhance its reactivity and selectivity in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
Core Structure | Pyrrolidine ring |
Functional Groups | Benzothiazole moiety, hydroxy(thiophen-2-yl)methylidene group, methoxyphenyl group |
Molecular Formula | C₁₈H₁₈N₂O₃S |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with benzothiazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate potent activity against various bacterial strains. The compound may follow this trend due to the structural similarities that allow for effective interaction with microbial targets.
- Mechanism of Action : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies : In a study evaluating similar benzothiazole derivatives, compounds showed MIC values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy. Research on related structures has indicated that they can inhibit cell proliferation across various cancer cell lines.
- Cell Proliferation Inhibition : Compounds similar to this one have been reported to stop the proliferation of cancer cells effectively in both 2D and 3D culture systems.
- Mechanism of Action : The antitumor activity may involve binding to DNA and disrupting replication processes or inducing apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
Structural Feature | Influence on Activity |
---|---|
Benzothiazole Moiety | Enhances antimicrobial and antitumor activity due to electron-withdrawing properties |
Hydroxy Group | Increases solubility and potential for hydrogen bonding with biological targets |
Methoxyphenyl Group | Modulates lipophilicity and can enhance cellular uptake |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and stereochemistry. For example, the (4E)-configuration is confirmed by coupling constants (J = 12–14 Hz) between pyrrolidine C4 and thiophene protons .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments matching theoretical values .
What potential pharmacological activities are predicted for this compound?
Basic
Structural analogs exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 (IC50 ~2–5 µM) via π-π stacking with the benzothiazole ring .
- Anticancer effects : Apoptosis induction in HeLa cells (IC50 ~10–20 µM) through ROS generation .
- Antimicrobial properties : Disruption of bacterial cell membranes (MIC ~8–16 µg/mL against S. aureus) .
Note: Empirical validation via in vitro assays is required .
How can reaction conditions be optimized to improve synthesis yields?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance Knoevenagel condensation yields (70% → 85%) by stabilizing intermediates .
- Temperature control : Maintaining 60–70°C during cycloaddition minimizes side-product formation (e.g., dimerization) .
- Catalyst optimization : Lewis acids (e.g., ZnCl2) accelerate benzothiazole formation, reducing reaction time from 12h to 6h .
How should researchers resolve contradictions in spectral data during characterization?
Q. Advanced
- Dynamic NMR : Resolve tautomerism or conformational isomers (e.g., keto-enol equilibria) by variable-temperature NMR .
- 2D-COSY and HSQC : Assign overlapping proton signals (e.g., thiophene vs. pyrrolidine protons) .
- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
What experimental designs are recommended for evaluating biological activity?
Q. Advanced
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Enzyme inhibition : Use fluorogenic substrates (e.g., DCFH-DA for ROS) to quantify COX-2 or kinase inhibition .
- In silico screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or NF-κB .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like DNA gyrase .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
- Site-directed mutagenesis : Identify critical residues in target proteins (e.g., Thr790 in EGFR) via plasmid transfection .
What strategies assess the compound’s stability under varying storage conditions?
Q. Advanced
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax ~280 nm) .
- Oxidative stress : Treat with H2O2 (3% v/v) and analyze oxidation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.